3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
CAS No.: 1334495-20-3
Cat. No.: VC2567595
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid - 1334495-20-3](/images/structure/VC2567595.png)
Specification
CAS No. | 1334495-20-3 |
---|---|
Molecular Formula | C14H25NO4 |
Molecular Weight | 271.35 g/mol |
IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid |
Standard InChI | InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |
Standard InChI Key | ZVYWTYGEMCKQAA-UHFFFAOYSA-N |
SMILES | CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C |
Canonical SMILES | CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid, with CAS number 1334495-20-3, is an organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol. The compound exists as an oil at room temperature and is characterized by its distinctive structure featuring a piperidine ring with a butanoic acid moiety attached at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom .
Structural Identifiers
The structural identifiers of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid are summarized in Table 1.
Table 1: Structural Identifiers of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
Identifier | Value |
---|---|
CAS Number | 1334495-20-3 |
IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid |
Molecular Formula | C14H25NO4 |
Molecular Weight | 271.36 g/mol |
InChI | InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |
InChI Key | ZVYWTYGEMCKQAA-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C |
Physical Properties
The physical and chemical properties of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid are presented in Table 2.
Table 2: Physical and Chemical Properties of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
Property | Description |
---|---|
Physical State (20°C) | Oil |
Purity | ≥95% |
Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) |
Solubility | Soluble in most organic solvents |
Stability | Stable under normal storage conditions |
The compound features several functional groups that contribute to its chemical reactivity: the carboxylic acid group of the butanoic acid moiety, which can participate in esterification and amidation reactions; the piperidine ring, which provides a cyclic amine structure; and the tert-butoxycarbonyl group, which serves as a protecting group for the piperidine nitrogen and can be cleaved under acidic conditions.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid. These methods typically involve protection of the piperidine nitrogen followed by functionalization at the 4-position.
Common Synthetic Routes
One common method for synthesizing 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid involves the reaction of piperidine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. This reaction selectively protects the piperidine nitrogen, allowing for subsequent functionalization at other positions.
The synthesis typically follows these general steps:
-
Protection of the piperidine nitrogen with a Boc group
-
Functionalization at the 4-position to introduce the butanoic acid moiety
-
Purification and isolation of the final product
Protection of Piperidine Nitrogen
The protection of the piperidine nitrogen is typically conducted by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as THF or a THF/water mixture . This reaction is often performed in the presence of an alkali metal carbonate (such as sodium carbonate or potassium carbonate) or a sterically hindered organic amine (like N,N-diisopropylethylamine) to facilitate the reaction .
The reaction conditions for Boc protection are typically mild, with temperatures ranging from 10°C to 30°C, and reaction times of approximately 1 to 6 hours . The product can be isolated using conventional procedures such as filtration, chromatography, or recrystallization.
Industrial Production Methods
Industrial production methods for 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability compared to batch processes. These methods often employ optimized reaction conditions and specialized equipment to enhance yield and purity.
Table 3 summarizes the key steps and conditions for different synthetic approaches to 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid.
Table 3: Synthetic Approaches to 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
Synthetic Route | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct Boc protection | Di-tert-butyl dicarbonate, Base (e.g., Et3N) | 10-30°C, 1-6h, THF/water | Simple procedure, mild conditions | Moderate yields |
Lithiation approach | Alkyl lithium reagent, CO2 | -100 to -60°C, THF, anhydrous conditions | High regioselectivity | Sensitive to moisture, requires low temperatures |
Continuous flow method | Di-tert-butyl dicarbonate, Base | Controlled flow rate, optimized temperature | Scalable, efficient, sustainable | Requires specialized equipment |
Chemical Reactions
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid can undergo various chemical reactions due to its functional groups, making it a versatile building block in organic synthesis.
Oxidation Reactions
The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions
Reduction reactions can be performed to modify the functional groups present in the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce the carboxylic acid to an alcohol or aldehyde depending on the conditions.
Substitution Reactions
The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions. This allows for the generation of diverse derivatives with modified properties.
Boc Deprotection
A particularly important reaction is the acid-catalyzed removal of the Boc protecting group, which reveals the free piperidine nitrogen. This reaction is typically conducted using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example:
-
Oxidation may yield carboxylic acids or ketones
-
Reduction can produce alcohols or amines
-
Deprotection reveals the free piperidine nitrogen, which can participate in further reactions
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid has numerous applications in scientific research, particularly in organic synthesis and drug development.
Role in Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its functional diversity and the presence of the Boc protecting group, which allows for selective reactivity. It can be used as:
-
A precursor for more complex molecules
-
A scaffold for the introduction of diverse functional groups
-
A starting material for heterocyclic synthesis
-
An intermediate in the construction of biologically active compounds
Applications in Drug Development
In medicinal chemistry and drug development, 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid is investigated for potential therapeutic applications . The piperidine ring is a common structural motif in many pharmaceuticals, and the butanoic acid side chain provides a handle for further functionalization.
The compound is used in the synthesis of various drug candidates, including:
-
Anticancer agents
-
Antiviral compounds
-
Neurological agents
-
Anti-inflammatory drugs
Research Fields Utilizing This Compound
Table 4 summarizes the various research fields that utilize 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid.
Table 4: Research Applications of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
Field | Applications | Example Uses |
---|---|---|
Chemistry | Building block in organic synthesis | Precursor for complex molecules |
Biology | Study of biological pathways and mechanisms | Probe for biological interactions |
Medicine | Drug development and design | Synthesis of therapeutic candidates |
Pharmaceutical Industry | Production of drug intermediates | Manufacturing of active pharmaceutical ingredients |
Materials Science | Development of functional materials | Incorporation into polymers and materials |
Comparison with Similar Compounds
Structurally Related Compounds
Several compounds share structural similarities with 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid. These include:
-
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid: A positional isomer with the butanoic acid moiety attached at the 3-position of the piperidine ring
-
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: A homolog with a propanoic acid side chain instead of butanoic acid
-
4-({[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}amino)butanoic acid: Contains an additional amide linkage between the piperidine and butanoic acid moieties
-
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid: Contains difluoro substitution and a propanoic acid chain
Comparative Analysis
Table 5 provides a comparative analysis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid and structurally related compounds.
Table 5: Comparison of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | CAS Number |
---|---|---|---|---|
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid | C14H25NO4 | 271.36 | Reference compound | 1334495-20-3 |
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid | C14H25NO4 | 271.36 | Butanoic acid at 3-position | 318536-95-7 |
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid | C13H23NO4 | 257.33 | Propanoic acid instead of butanoic acid | 154775-43-6 |
4-({[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}amino)butanoic acid | C15H26N2O5 | 314.38 | Additional amide linkage | 1092294-43-3 |
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid | C13H21F2NO4 | 293.31 | Difluoropropanoic acid moiety | 1781370-48-6 |
Uniqueness of the Compound
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid is unique due to its specific substitution pattern and the presence of both a tert-butoxycarbonyl-protected piperidine ring and a butanoic acid moiety. This combination of features makes it a valuable scaffold for various synthetic and research applications, distinguishing it from related compounds that may have different reactivity profiles or physical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume